molecular formula C22H18N2O4S B2809204 4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251610-34-0

4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No. B2809204
CAS RN: 1251610-34-0
M. Wt: 406.46
InChI Key: IYKPMRUQUGHCHI-UHFFFAOYSA-N
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Description

This compound is a derivative of coumarin , a type of organic compound that is often used in the pharmaceutical industry due to its valuable biological properties . It contains several functional groups, including a carboxamide group, a benzyl group, a methoxyphenyl group, and a dihydrothieno[3,2-b]pyridine group. These groups could potentially give this compound a variety of interesting chemical and biological properties.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants used. Coumarin derivatives can undergo a variety of reactions, particularly at the carbonyl group and the aromatic rings .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide have been extensively studied to explore their potential applications in various fields of chemistry and pharmacology. For instance, Bakhite et al. (2005) investigated the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, providing a foundation for the development of compounds with potential therapeutic applications (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity

Research by Kolisnyk et al. (2015) on derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, similar in structure to the compound , demonstrated significant antimicrobial activity against strains such as Proteus vulgaris and Pseudomonas aeruginosa. This suggests potential applications of related compounds in the development of new antimicrobial agents (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Biological Activities and Potential Therapeutic Applications

The study of polymorphic modifications of compounds structurally similar to 4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide has shown promising results in identifying new therapeutic agents. Shishkina et al. (2018) investigated the structural and conformational aspects of such a compound, noting its strong diuretic properties and potential as a new hypertension remedy (Shishkina, Levandovskiy, Ukrainets, Sidorenko, Grinevich, & Yanchuk, 2018).

Antiviral Activity

Schnute et al. (2007) discovered a series of 2-aryl-2-hydroxyethylamine substituted 4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamides exhibiting broad-spectrum inhibition against human herpesviruses, highlighting the potential of similar compounds in antiviral therapy (Schnute, Anderson, Brideau, Ciske, Collier, Cudahy, Eggen, Genin, Hopkins, Judge, Kim, Knechtel, Nair, Nieman, Oien, Scott, Tanis, Vaillancourt, Wathen, & Wieber, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .

properties

IUPAC Name

4-benzyl-7-hydroxy-N-(4-methoxyphenyl)-5-oxothieno[3,2-b]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S/c1-28-16-9-7-15(8-10-16)23-21(26)18-19(25)20-17(11-12-29-20)24(22(18)27)13-14-5-3-2-4-6-14/h2-12,25H,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKPMRUQUGHCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(C=CS3)N(C2=O)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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